2-(6-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core. Its structure includes:
- A pyridin-3-yl group at position 3 of the triazolo[4,3-b]pyridazine scaffold.
- A (2-methylbenzyl)sulfanyl substituent at position 5.
This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.2) and a molecular weight of 359.43 g/mol. The sulfanyl group enhances metabolic stability, while the pyridine moiety may facilitate π-π stacking interactions in biological targets .
Properties
IUPAC Name |
6-[(2-methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-6-2-3-7-14(13)12-24-17-10-9-16-20-21-18(23(16)22-17)15-8-4-5-11-19-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANCXMYUVCVKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of a hydrazine derivative with an appropriate dicarbonyl compound to form the triazole ringThe final step involves the attachment of the 2-methylphenylmethylsulfanyl group under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(6-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(6-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The triazole and pyridazine rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the target site. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the triazolo-pyridazine core, substituent positions, and functional groups. Key examples include:
Structural Analogs with Varying Substituents
Physicochemical Properties
- Water Solubility : The target compound’s solubility is expected to be low (<10 µM at pH 7.4), similar to BI86881. In contrast, acetamide derivatives (e.g., BF92428) show higher solubility (~11.2 µg/mL) .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving sulfanyl chloride coupling under basic conditions. However, steric hindrance from the 2-methylbenzyl group may reduce yields compared to smaller substituents .
Biological Activity
The compound 2-(6-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a member of the triazolopyridazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on existing research.
Chemical Structure
The compound features a complex structure characterized by a triazole ring fused to a pyridazine core with a methylsulfanyl substituent and a 2-methylphenyl group. This unique arrangement contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Enzyme Inhibition : The compound is noted for its ability to inhibit various enzymes, which is crucial in drug development, especially for conditions like cancer and inflammation.
- Antitumor Properties : Preliminary studies indicate potential antitumor activity, making it a candidate for further investigation in cancer therapeutics.
- Antimicrobial Activity : Some derivatives within the triazolopyridazine class have shown promise against bacterial strains.
The mechanisms through which this compound exerts its biological effects involve:
- Target Interaction : The triazole and pyridazine moieties can interact with specific protein targets through hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study conducted on various derivatives of triazolopyridazines demonstrated that certain modifications to the methylsulfanyl group enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
Case Study 2: Enzyme Inhibition
Research highlighted the compound's role as an inhibitor of protein kinases involved in tumor growth. The binding affinity was assessed using molecular docking studies, revealing promising interactions that warrant further exploration in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
